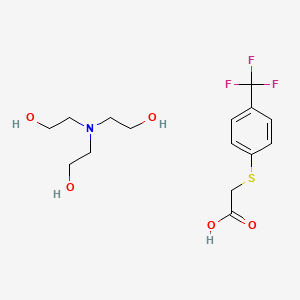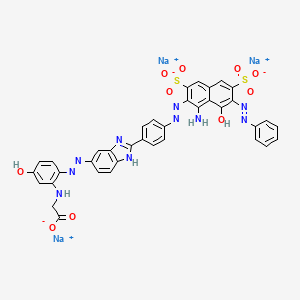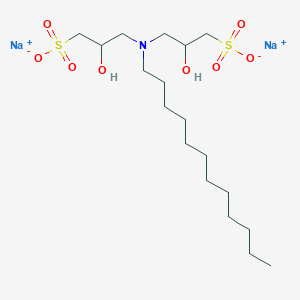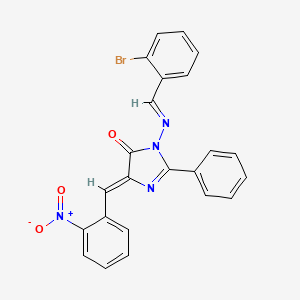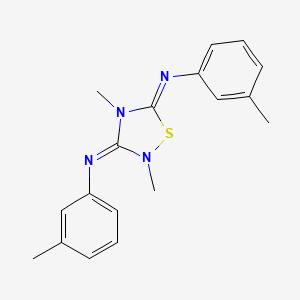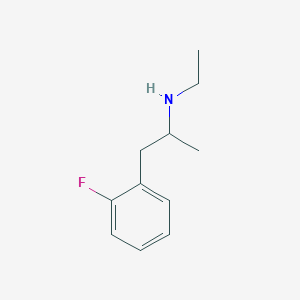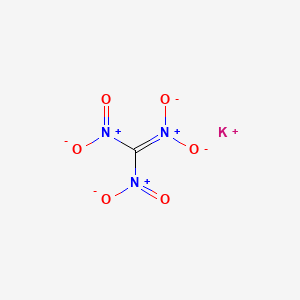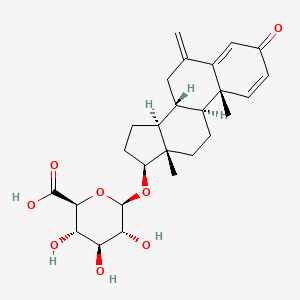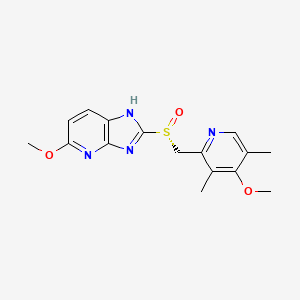
Benzenesulfonic acid, 2,4-diamino-5-(2-(4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)diazenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 2,4-diamino-5-(2-(4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)diazenyl)- is a complex organic compound with significant importance in various scientific and industrial applications. This compound, characterized by its sulfonic acid, diazenyl, and diamino groups, is renowned for its diverse chemical reactivity and potential in multiple domains such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, beginning with the diazotization of an amine precursor, followed by a coupling reaction with a sulfonated compound. The specific conditions, such as pH, temperature, and solvent choice, are crucial to ensure high yield and purity. For instance, a common approach involves the use of sulfonation with sulfuric acid under controlled conditions to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production scale synthesis requires robust optimization of each step to maximize efficiency and minimize waste. This may involve continuous flow reactors for the diazotization process and large-scale batch reactors for the coupling reactions. The choice of reagents and catalysts is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: Benzenesulfonic acid, 2,4-diamino-5-(2-(4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)diazenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfone derivatives.
Substitution: The presence of diazenyl and diamino groups allows for electrophilic and nucleophilic substitution reactions, enabling the formation of diverse derivatives.
Common Reagents and Conditions: The reactions typically require reagents such as hydrogen peroxide for oxidation, hydrogen gas and catalysts for reduction, and various electrophiles or nucleophiles for substitution. Reaction conditions such as temperature, solvent choice, and pH need to be meticulously controlled.
Major Products Formed: Depending on the reaction type, major products include sulfone derivatives from oxidation, amine derivatives from reduction, and various substituted compounds from electrophilic or nucleophilic substitution.
Scientific Research Applications
Benzenesulfonic acid, 2,4-diamino-5-(2-(4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)diazenyl)- has a wide range of applications in scientific research:
Chemistry: Utilized as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a dye for staining biological tissues due to its vivid coloration and binding properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific biological pathways.
Industry: Used in the production of dyes, pigments, and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects varies based on the specific application:
Molecular Targets and Pathways: In biological systems, it may interact with proteins and enzymes, altering their function and activity. The sulfonic acid group often participates in hydrogen bonding and electrostatic interactions, contributing to the compound's binding affinity and specificity.
Comparison with Similar Compounds
When compared to similar compounds, Benzenesulfonic acid, 2,4-diamino-5-(2-(4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)diazenyl)- stands out due to its unique structural features and reactivity. Similar Compounds:
Benzenesulfonic acid derivatives: Often used in similar applications but may lack the specific reactivity due to the absence of the diazenyl or diamino groups.
Diazonium salts: While reactive, they do not possess the stability and functional versatility provided by the sulfonic acid group.
Aminobenzenes: These compounds share the diamino groups but lack the sulfonic acid, limiting their reactivity and application scope.
The distinct combination of functional groups in Benzenesulfonic acid, 2,4-diamino-5-(2-(4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)diazenyl)- imparts unique properties that make it a valuable compound in various scientific and industrial fields.
Properties
CAS No. |
27624-67-5 |
|---|---|
Molecular Formula |
C14H16N4O9S3 |
Molecular Weight |
480.5 g/mol |
IUPAC Name |
2,4-diamino-5-[[4-(2-sulfooxyethylsulfonyl)phenyl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C14H16N4O9S3/c15-11-7-12(16)14(29(21,22)23)8-13(11)18-17-9-1-3-10(4-2-9)28(19,20)6-5-27-30(24,25)26/h1-4,7-8H,5-6,15-16H2,(H,21,22,23)(H,24,25,26) |
InChI Key |
UDNJZJOGKPSADD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2N)N)S(=O)(=O)O)S(=O)(=O)CCOS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




